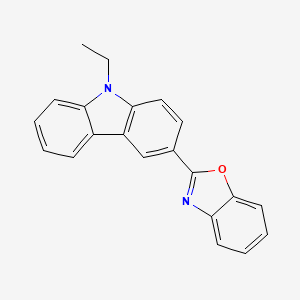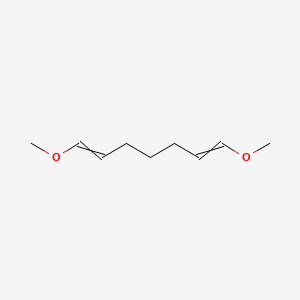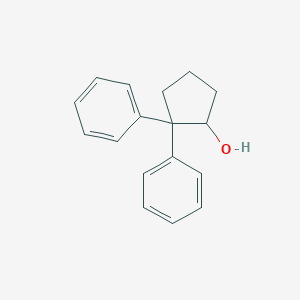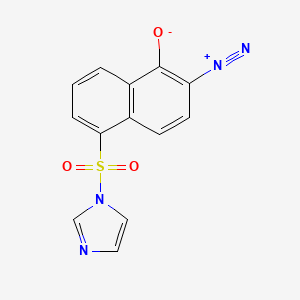
2-Diazonio-5-(1H-imidazole-1-sulfonyl)naphthalen-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diazonio-5-(1H-imidazole-1-sulfonyl)naphthalen-1-olate is a complex organic compound that features a diazonium group, an imidazole ring, and a naphthalene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-5-(1H-imidazole-1-sulfonyl)naphthalen-1-olate typically involves multiple steps:
Formation of the Imidazole-1-sulfonyl Group: This step involves the sulfonylation of imidazole, often using reagents like chlorosulfonic acid or sulfur trioxide-pyridine complex.
Naphthalene Derivatization: The naphthalene backbone is functionalized to introduce the necessary substituents. This can involve nitration followed by reduction to form an amine group.
Diazotization: The amine group on the naphthalene derivative is converted to a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring safety due to the potentially hazardous nature of diazonium salts.
Análisis De Reacciones Químicas
Types of Reactions
2-Diazonio-5-(1H-imidazole-1-sulfonyl)naphthalen-1-olate can undergo various types of chemical reactions:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents like potassium iodide or copper(I) chloride in aqueous conditions.
Coupling: Phenols or aromatic amines in alkaline conditions.
Reduction: Sodium borohydride or stannous chloride in acidic conditions.
Major Products
Substitution: Halogenated naphthalene derivatives.
Coupling: Azo compounds.
Reduction: Amino-naphthalene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Biology and Medicine
The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of novel pharmaceuticals. Its ability to form azo compounds is of interest for designing drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of dyes and pigments due to its ability to form stable azo compounds. It may also find applications in materials science for the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Diazonio-5-(1H-imidazole-1-sulfonyl)naphthalen-1-olate primarily involves its diazonium group, which is highly reactive and can undergo various chemical transformations. The molecular targets and pathways depend on the specific reactions it participates in. For example, in azo coupling reactions, the diazonium group reacts with electron-rich aromatic compounds to form azo bonds.
Comparación Con Compuestos Similares
Similar Compounds
2-Diazonio-1-naphthol-4-sulfonate: Another diazonium compound with a naphthalene backbone.
4-Diazonio-2,5-dimethoxybenzenesulfonate: A diazonium compound with a benzene ring and sulfonate group.
Imidazole-1-sulfonyl azide: A related compound with an azide group instead of a diazonium group.
Uniqueness
2-Diazonio-5-(1H-imidazole-1-sulfonyl)naphthalen-1-olate is unique due to the combination of its diazonium group, imidazole ring, and naphthalene backbone. This unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
Propiedades
Número CAS |
136152-48-2 |
|---|---|
Fórmula molecular |
C13H8N4O3S |
Peso molecular |
300.29 g/mol |
Nombre IUPAC |
2-diazonio-5-imidazol-1-ylsulfonylnaphthalen-1-olate |
InChI |
InChI=1S/C13H8N4O3S/c14-16-11-5-4-9-10(13(11)18)2-1-3-12(9)21(19,20)17-7-6-15-8-17/h1-8H |
Clave InChI |
SCAUKSYMIVDJMM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2[O-])[N+]#N)C(=C1)S(=O)(=O)N3C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




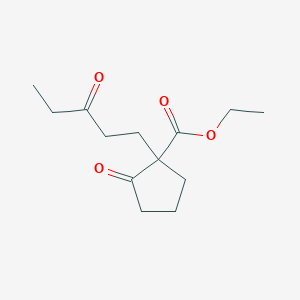




![4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride](/img/structure/B14269985.png)
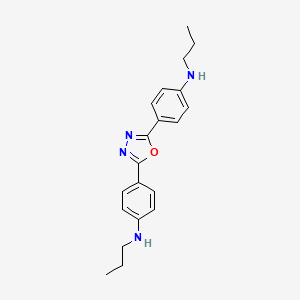
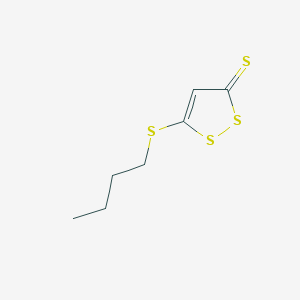
![2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14269990.png)
